molecular formula C16H23N3O3S B2677331 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1049373-22-9

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2677331
CAS No.: 1049373-22-9
M. Wt: 337.44
InChI Key: JJWCWZPQBVUYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a dimethylaminoethyl chain and a substituted pyrrole moiety. The compound’s structure combines a 4-methoxybenzenesulfonamide core with a branched ethylamine side chain containing a dimethylamino group and a 1-methylpyrrole substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18(2)16(15-6-5-11-19(15)3)12-17-23(20,21)14-9-7-13(22-4)8-10-14/h5-11,16-17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCWZPQBVUYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O3S
  • Molecular Weight : 306.41 g/mol

1. Anticancer Activity

Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

2. Anti-inflammatory Effects

The compound's mechanism may involve the inhibition of pro-inflammatory cytokines. Similar compounds have been demonstrated to reduce the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory diseases .

3. Neurotropic Activity

There is emerging evidence that derivatives of this compound may possess neurotropic effects, suggesting potential applications in neurodegenerative diseases . The neuroprotective mechanisms are thought to be linked to modulation of neurotransmitter systems and anti-apoptotic effects.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of sulfonamide derivatives were tested for their ability to inhibit tumor growth in xenograft models. The specific derivative containing the pyrrole moiety showed a marked reduction in tumor volume compared to controls, suggesting that structural modifications can enhance anticancer activity .

Case Study 2: Inflammation Model

In vivo studies using murine models of inflammation demonstrated that administration of the compound led to a significant decrease in paw edema, which is indicative of anti-inflammatory activity. This effect was attributed to the downregulation of NF-kB signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in inflammatory signaling pathways.
  • Modulation of Cytokine Release : The compound appears to modulate the secretion of key cytokines involved in immune responses.

Scientific Research Applications

This compound exhibits significant biological activity that has been investigated in multiple studies:

  • MDM2 Inhibition : The compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is crucial for regulating the p53 tumor suppressor pathway. By inhibiting MDM2, this compound enhances p53 activity, leading to increased apoptosis in cancer cells.
  • Neuropharmacological Effects : Research indicates that the compound may interact with neurotransmitter systems, potentially influencing cognitive functions and providing therapeutic avenues for neurodegenerative diseases .

Oncology

The primary application of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide lies in cancer therapy:

  • Case Study: Tumor Growth Inhibition : In vivo studies using murine models have demonstrated that administration of this compound significantly reduces tumor growth and enhances survival rates. The mechanism attributed to this effect includes the activation of apoptotic pathways mediated by p53 stabilization .

Neurodegenerative Disorders

Emerging studies suggest potential applications in treating neurodegenerative disorders:

  • Case Study: Cognitive Enhancement : Preliminary research indicates that this compound may improve memory and learning in animal models, suggesting its utility in conditions like Alzheimer’s disease. Further investigations are required to elucidate the underlying mechanisms and efficacy .

The ongoing research into this compound presents several avenues for future exploration:

  • Optimization of Efficacy : Investigating structural modifications to enhance the binding affinity for MDM2 and improve therapeutic outcomes in cancer treatment.
  • Exploration of Neuropharmacological Effects : Conducting comprehensive studies to assess the impact on neurotransmitter systems and cognitive functions.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of a pre-formed dimethylaminoethyl-pyrrole amine precursor, analogous to methods in and .
  • Bioactivity Hypotheses : Compared to SzR-105 and CAS 1415926-93-0, the target compound’s 1-methylpyrrole may confer unique steric or electronic interactions with hydrophobic enzyme pockets, enhancing selectivity for specific kinase isoforms .
  • Pharmacokinetic Advantages: The 4-methoxy group improves metabolic stability over hydroxy-substituted analogues (e.g., SzR-105), while the dimethylamino group enhances solubility via salt formation in acidic environments (e.g., tumor microenvironments) .

Q & A

Basic Synthesis and Purification Methods

Q: What are the common synthetic routes for preparing N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide, and how can purity be ensured? A: The compound is typically synthesized via nucleophilic substitution, where the sulfonamide group reacts with a secondary amine-containing intermediate. Key steps include:

  • Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a pyrrole-ethylamine derivative under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Spectrofluorometric methods (e.g., fluorescence intensity analysis) can validate purity .

Advanced Synthesis: Addressing Low Yields

Q: How can researchers optimize reaction conditions to mitigate low yields during the coupling of the pyrrole-ethylamine moiety? A: Low yields often stem from steric hindrance at the dimethylamino group. Strategies include:

  • Temperature Control : Slow addition of reactants at 0–5°C to reduce side reactions .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic Structural Characterization Techniques

Q: Which spectroscopic methods are essential for confirming the structure of this compound? A: Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituents (e.g., methoxy at δ 3.8 ppm, pyrrole protons at δ 6.2–6.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak) .
  • FTIR : Sulfonamide S=O stretches at 1150–1350 cm1^{-1} .

Advanced Structural Analysis: X-ray Crystallography Challenges

Q: What challenges arise in resolving the crystal structure of this compound, and how are they addressed? A: Challenges include:

  • Disorder in Flexible Groups : The dimethylamino and pyrrole moieties may exhibit rotational disorder. Mitigated by low-temperature (100 K) data collection and refinement with SHELXL .
  • Weak Diffraction : Small crystal size or poor quality. Use synchrotron radiation or optimize crystallization (e.g., slow evaporation from DMSO/water) .

Basic Biological Activity Screening

Q: What assays are recommended for initial evaluation of this compound’s bioactivity? A: Standard assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Testing : HPLC-UV quantification in PBS (pH 7.4) to assess bioavailability .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action at the molecular level? A: Techniques include:

  • Molecular Docking : Using AutoDock Vina to predict binding to targets (e.g., sulfonamide-binding enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
  • Metabolomics : LC-MS/MS to track downstream metabolic perturbations .

Data Contradictions in Spectral Analysis

Q: How should discrepancies between theoretical and observed NMR shifts be resolved? A: Discrepancies often arise from solvent effects or tautomerism. Solutions include:

  • Solvent Referencing : Use deuterated solvents with known shift standards (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • DFT Calculations : Compare experimental shifts with Gaussian-optimized structures .

Advanced Bioactivity Contradictions

Q: How to reconcile conflicting bioactivity data across cell lines or assays? A: Potential factors:

  • Cell-Specific Uptake : Measure intracellular concentration via LC-MS .
  • Off-Target Effects : Proteome-wide profiling (e.g., affinity pulldown with biotinylated analogs) .
  • Assay Conditions : Validate pH, serum content, and incubation time .

Basic Stability and Storage

Q: What are the optimal storage conditions to prevent degradation? A:

  • Temperature : Store at –20°C in amber vials to avoid light-induced decomposition .
  • Solvent : Lyophilize and store as a solid; avoid DMSO for long-term storage due to hygroscopicity .

Advanced Degradation Pathway Analysis

Q: How can degradation products be identified and quantified? A:

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions .
  • HPLC-MS/MS : Monitor degradation products and fragment ions .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance target selectivity? A: Key modifications:

  • Pyrrole Substitution : Replace 1-methyl with bulkier groups (e.g., isopropyl) to reduce off-target binding .
  • Sulfonamide Linker : Introduce electron-withdrawing groups (e.g., –CF3_3) to improve enzyme affinity .

Analytical Method Validation

Q: How to validate HPLC methods for quantifying this compound in biological matrices? A: Parameters per ICH guidelines:

  • Linearity : R2^2 > 0.99 over 0.1–100 µg/mL .
  • Accuracy/Precision : Spike recovery (85–115%) and RSD <5% .
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Pharmacokinetic Profiling

Q: What methodologies are used to study absorption and metabolism? A:

  • Caco-2 Assays : Measure permeability for oral absorption potential .
  • Microsomal Stability : Incubate with liver microsomes and track parent compound via LC-MS .
  • Pharmacokinetic Modeling : Non-compartmental analysis of plasma concentration-time curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.